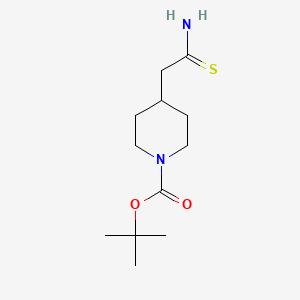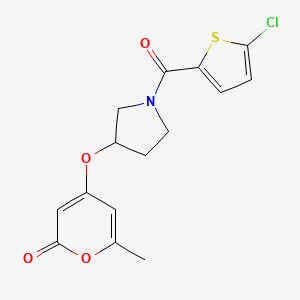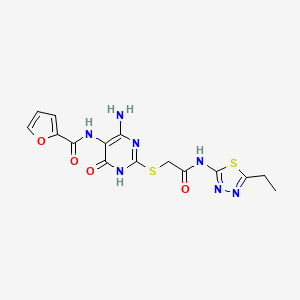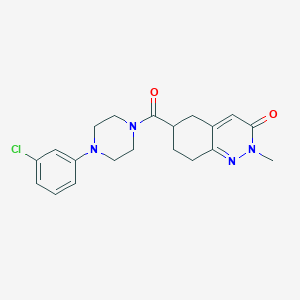
3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H16F3N5O3S and its molecular weight is 379.36. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Derivative Compounds
- Methodologies for Heterocyclic Compound Synthesis : Research demonstrates the synthesis of imidazole and pyridine derivatives through methods such as direct methylation or trifluoroethylation. These methodologies offer a simple route to a variety of room temperature ionic liquids (RTILs), highlighting the versatility of compounds related to the chemical structure for the creation of novel materials with potential applications in green chemistry and material science (Zhang, Martin, & Desmarteau, 2003).
Antimicrobial and Antibacterial Properties
- Antimicrobial and Antibacterial Applications : Compounds bearing 1,3,4-oxadiazole moieties have been evaluated for their antimicrobial and antibacterial activities. These studies have found that certain derivatives exhibit significant activity against various pathogens, indicating the potential of these compounds in the development of new antimicrobial agents. This includes research on sulfone-linked bis heterocycles with pronounced antimicrobial activity, suggesting the importance of sulfonyl and oxadiazole groups in enhancing biological activity (Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Anticancer Properties
- Anticancer Activity Studies : The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has shown potential anticancer activities. This research underscores the importance of structural modifications in heterocyclic compounds to enhance their biological efficacy, especially against cancer cells. The pharmacological activities of these compounds, including anti-inflammatory and anticancer effects, depend significantly on the nature of the substituents, illustrating the chemical compound's relevance in medicinal chemistry (Redda & Gangapuram, 2007).
Corrosion Inhibition
- Corrosion Inhibition for Materials Protection : Derivatives of 1,3,4-oxadiazole have been assessed for their corrosion inhibition properties, particularly for mild steel in acidic environments. These studies provide insights into the potential use of such compounds in protecting materials from corrosion, which is crucial for extending the life of metal structures and components in various industrial applications (Ammal, Prajila, & Joseph, 2018).
properties
IUPAC Name |
3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5O3S/c1-3-20-7-10(17-8(20)2)25(22,23)21-5-4-9(6-21)11-18-12(24-19-11)13(14,15)16/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSNVXHAJSUDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide](/img/structure/B2705722.png)
![3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705724.png)




![1-(2,6-dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2705731.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2705732.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)

